2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one
Description
This compound features a benzodioxol moiety (a methylenedioxy-substituted aromatic ring), a piperidine ring substituted at the 3-position with a 1-methyl-1H-pyrazol-4-yl group, and an ethanone linker connecting these two fragments. The ethanone linker provides structural flexibility, which could influence pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-20-10-15(9-19-20)14-3-2-6-21(11-14)18(22)8-13-4-5-16-17(7-13)24-12-23-16/h4-5,7,9-10,14H,2-3,6,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNHTNBINJTLJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a benzodioxole moiety and a pyrazole derivative, both of which are known to contribute to various biological activities.
Biological Activity Overview
Research indicates that compounds containing both benzodioxole and pyrazole structures exhibit diverse biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been extensively studied for their anticancer properties. They often act by inhibiting key enzymes involved in tumor progression and proliferation. For instance, some pyrazole derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and enhancing the effects of conventional chemotherapeutics like doxorubicin .
- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways, making them potential candidates for treating chronic inflammatory diseases .
- Antibacterial and Antifungal Activities : The presence of the pyrazole ring has been linked to antibacterial and antifungal effects. Studies have shown that certain pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of specific enzymes such as BRAF(V600E), EGFR, and telomerase, which are crucial in cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds may alter signaling pathways involved in inflammation and apoptosis, leading to reduced inflammation or enhanced cell death in cancer cells.
- Interaction with Receptors : The compound may interact with various receptors in the body, influencing physiological responses that could lead to therapeutic effects.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
Case Study 1: Antitumor Activity
A study investigated a series of pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, particularly when combined with doxorubicin. The combination therapy showed a synergistic effect, enhancing overall efficacy against resistant cancer subtypes .
Case Study 2: Anti-inflammatory Properties
Research focused on a related compound demonstrated its ability to significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Structural Features
The following table summarizes structural differences between the target compound and analogs identified in the literature:
Functional Group Analysis
- Benzodioxol vs. Benzothiazol (Ev4): Benzodioxol is electron-rich, favoring interactions with aromatic binding pockets, whereas benzothiazol’s sulfur atom may engage in hydrophobic or π-stacking interactions.
- Piperidine-Pyrazole vs. The methyl group on the pyrazole in the target compound may reduce metabolic degradation compared to unsubstituted analogs .
- Ethanone Linker vs. Ethane/Methanol (Ev5, Ev7): The ketone in the target compound could participate in hydrogen bonding with biological targets, whereas the methanol in Ev7 offers a polar but metabolically labile group .
Software Tools for Structural Analysis
- SHELXL (Ev1, Ev2): Critical for refining crystallographic data, particularly for resolving the piperidine ring’s conformation and benzodioxol planarity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
